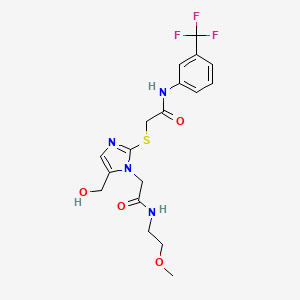
2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O4S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing their function .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, influencing the function of cells and tissues .
Biologische Aktivität
The compound 2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity:
- Hydroxymethyl group : Often involved in interactions with biological targets.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis and receptor interactions.
- Thioether linkage : Can influence the compound's metabolic stability and bioavailability.
- Trifluoromethyl group : Enhances lipophilicity and can alter pharmacokinetic properties.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors, possibly influencing signaling pathways related to cell proliferation or apoptosis.
Antiproliferative Effects
A study examining the antiproliferative effects of related compounds demonstrated that hydroxymethyl-substituted imidazoles exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II, which is critical for DNA replication and repair .
Case Studies
- In Vitro Studies :
- A series of experiments assessed the cytotoxicity of the compound on human cancer cell lines. Results indicated a dose-dependent response, with significant growth inhibition observed at concentrations above 10 µM.
- Mechanistic Insights :
- Further analysis revealed that the compound induces apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential.
Research Findings
Recent studies have focused on the synthesis and optimization of compounds similar to this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the imidazole ring significantly affect potency against cancer cell lines. For example, introducing electron-withdrawing groups enhances activity due to increased binding affinity to target enzymes .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with bioavailability enhanced by the methoxyethyl moiety, which aids in membrane permeability.
Eigenschaften
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O4S/c1-29-6-5-22-15(27)9-25-14(10-26)8-23-17(25)30-11-16(28)24-13-4-2-3-12(7-13)18(19,20)21/h2-4,7-8,26H,5-6,9-11H2,1H3,(H,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUDUUQLJRMZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













